1-(Chloromethyl)-2-(propylsulfanyl)benzene
Description
Properties
Molecular Formula |
C10H13ClS |
|---|---|
Molecular Weight |
200.73 g/mol |
IUPAC Name |
1-(chloromethyl)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
SZJDFLYYPUXLFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Chloromethyl 2 Propylsulfanyl Benzene
Precursor Synthesis and Aromatic Ring Functionalization Strategies
The construction of the 1-(chloromethyl)-2-(propylsulfanyl)benzene scaffold hinges on the effective synthesis of appropriately functionalized precursors. The primary challenge lies in the regioselective introduction of the propylsulfanyl and chloromethyl groups in an ortho orientation on the benzene (B151609) ring.
Ortho-Directed Functionalization Approaches
Achieving the desired 1,2-substitution pattern on the benzene ring necessitates a strategy that can direct an incoming functional group to the ortho position of an existing substituent. One common precursor for the target molecule is 2-(propylsulfanyl)toluene, which can then undergo selective chloromethylation on the benzylic position.
Alternatively, ortho-directed metalation strategies can be employed. For instance, starting with a directing group on the benzene ring, such as a methoxy (B1213986) or amide group, deprotonation with a strong base (e.g., organolithium reagents) occurs selectively at the adjacent ortho position. The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce either the sulfur or a precursor to the chloromethyl group. Following this, the directing group can be removed or converted as needed.
Introduction of Propylsulfanyl Group via Thiolation or Alkylation Reactions
The propylsulfanyl moiety (–S–CH₂CH₂CH₃) is a key functional group in the target molecule. Its introduction onto the aromatic ring is typically accomplished through nucleophilic substitution reactions involving a sulfur-based nucleophile.
One of the most direct methods is the S-alkylation of a pre-existing thiol group. For example, 2-methylthiophenol can serve as a precursor, which is deprotonated with a base (e.g., sodium hydroxide (B78521) or sodium hydride) to form the corresponding thiophenolate. This potent nucleophile readily reacts with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, via an Sₙ2 reaction to yield 2-(propylsulfanyl)toluene.
Another approach involves the reaction of an organometallic reagent or an aryl halide with a sulfur source. For instance, an ortho-lithiated toluene (B28343) derivative can react with elemental sulfur followed by quenching with a propyl halide. Transition metal-catalyzed cross-coupling reactions also provide a viable route, where an aryl halide (e.g., 2-chlorotoluene) is coupled with sodium propanethiolate using a palladium or copper catalyst.
Table 1: Comparison of Methods for Propylsulfanyl Group Introduction
| Method | Precursor | Reagents | Typical Conditions | Advantages |
|---|---|---|---|---|
| S-Alkylation | 2-Methylthiophenol | Base (e.g., NaOH), Propyl halide (e.g., n-PrBr) | Polar aprotic solvent (e.g., DMF, Acetone) | High yield, reliable, straightforward |
Selective Chloromethylation Methods, including Blanc Reaction Analogues
Chloromethylation is the process of introducing a chloromethyl (–CH₂Cl) group onto an aromatic ring. The classic method for this transformation is the Blanc chloromethylation reaction. jk-sci.com This reaction involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). wikipedia.orglibretexts.org
The mechanism proceeds via the protonation of formaldehyde by the acid catalyst, which generates a highly electrophilic species. wikipedia.orglibretexts.org This electrophile is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. wikipedia.org The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding benzyl chloride under the reaction conditions. wikipedia.orglibretexts.org
For the synthesis of this compound, the starting material would be (propylsulfanyl)benzene. The propylsulfanyl group is an ortho-, para-directing group, meaning the chloromethyl group would be directed to positions 2 and 4. Careful control of reaction conditions is necessary to favor the desired ortho-isomer and minimize the formation of the para-isomer and diarylmethane byproducts, which can arise from a subsequent Friedel-Crafts alkylation. jk-sci.comunive.it
Modifications to the classic Blanc reaction exist to improve selectivity or to proceed under milder conditions. The use of chloromethyl methyl ether (CH₃OCH₂Cl) can also serve as a chloromethylating agent, often in the presence of a Lewis acid. wikipedia.orglibretexts.org This reagent can sometimes offer better results for deactivated substrates. wikipedia.org The choice of catalyst and solvent can significantly influence the reaction's outcome and selectivity. cambridge.org
Table 2: Overview of Chloromethylation Conditions
| Method | Chloromethylating Agent | Catalyst | Key Features | Potential Issues |
|---|---|---|---|---|
| Blanc Reaction | Formaldehyde / HCl | ZnCl₂ (or other Lewis acids) | Industrially significant, uses common reagents. jk-sci.com | Formation of diarylmethane byproducts; potential formation of carcinogenic bis(chloromethyl) ether. jk-sci.comlibretexts.org |
| Using Chloromethyl Methyl Ether | CH₃OCH₂Cl | Lewis Acid (e.g., AlCl₃, SnCl₄) | Effective for various substrates, including some deactivated rings. wikipedia.orggoogle.com | Reagent is a potent carcinogen; requires careful handling. |
| Solvent-Free Conditions | Dimethoxymethane / Chlorosulfonic acid | ZnCl₂ | Milder and efficient method reported for some aromatic hydrocarbons. researchgate.net | Substrate scope may be limited. |
Catalytic Synthesis Routes to this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition-metal catalysis, in particular, offers powerful tools for constructing complex molecules like this compound.
Transition Metal-Catalyzed Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide hypothetical routes to the target molecule. mdpi.com For instance, a palladium-catalyzed reaction could be envisioned to form the C–S bond. This might involve the coupling of 2-chlorobenzyl chloride with propanethiol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The challenge in such a reaction would be to prevent side reactions at the reactive benzylic chloride site.
Alternatively, a rhodium-catalyzed hydrothiolation of an alkyne precursor could be employed. davidpublisher.com This would involve a more complex synthetic sequence but could offer high regio- and stereoselectivity in the formation of the sulfur-carbon bond. These catalytic methods represent advanced strategies that can potentially offer milder reaction conditions and greater functional group tolerance compared to traditional methods.
Organocatalytic and Biocatalytic Approaches for Stereoselective Synthesis
Organocatalysis and biocatalysis have emerged as powerful strategies, especially for asymmetric or stereoselective synthesis. Organocatalysis utilizes small organic molecules to accelerate reactions, while biocatalysis employs enzymes.
For the synthesis of this compound, which is an achiral molecule, the primary driver for using these methods—stereoselectivity—is absent. Consequently, the application of organocatalytic or biocatalytic approaches for the direct synthesis of this specific compound is not extensively documented in the chemical literature. These methodologies are typically reserved for the synthesis of chiral molecules where control over the 3D arrangement of atoms is critical. While enzymes capable of catalyzing halogenation or alkylation reactions exist, their application to create this specific non-chiral substituted benzene is a largely unexplored area of research.
Photochemical and Electrochemical Synthesis Pathways
The synthesis of thioethers, including this compound, is increasingly benefiting from the application of photochemical and electrochemical methods. These techniques offer alternative energy inputs to traditional thermal heating, often leading to unique reactivity, milder reaction conditions, and improved selectivity.
Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for carbon-sulfur bond formation. organic-chemistry.org This method typically involves a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process, generating radical intermediates that facilitate the coupling of thiols with electrophiles. organic-chemistry.orgnih.gov For the synthesis of a precursor to this compound, a potential pathway could involve the hydrothiolation of an alkene using a photocatalyst. organic-chemistry.org For instance, a dual nickel/photocatalytic approach using a recyclable and low-toxicity carbon nitride semiconductor could be employed for coupling an appropriate aryl halide with a thiol. nih.govnih.govchemrxiv.org Such systems can activate Ni complexes through photosensitization, enabling cross-coupling reactions under mild conditions. nih.gov The key advantage is the ability to generate highly reactive thiyl radicals from thiols, which can then participate in the desired bond formation. nih.gov
Electrochemical Synthesis: Electrochemistry provides another avenue for activating substrates without the need for chemical oxidants or reductants. In the context of thioether synthesis, electrochemical methods can be used to generate reactive sulfur species or to facilitate coupling reactions. An electrochemical coupling reaction, potentially in an ionic liquid medium to enhance catalytic activity, could be a novel route. nih.gov This approach allows for reactions to proceed at room temperature and atmospheric pressure, offering a simpler and potentially more feasible process. nih.gov The mechanism would likely involve the generation of a radical species at an electrode surface, which then reacts to form the desired C-S bond.
Green Chemistry Principles in the Synthesis of 1-(Chloromethyl)-2-(propylsulfanyl)benzenenih.gov
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. uniroma1.it This involves a holistic approach, from the choice of solvents and reagents to the efficiency of the reaction itself.
Solvent-Free and Aqueous Reaction Conditions
A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. nih.gov Research into thioether synthesis has demonstrated the viability of solvent-free and aqueous reaction conditions.
Solvent-Free Synthesis: Performing reactions without a solvent, often referred to as neat conditions, can lead to higher reaction rates, simplified workup procedures, and a significant reduction in waste. nih.govtandfonline.com For example, the S-alkylation of thiols with alcohols can be achieved with high selectivity and yield using a solid acid catalyst under solvent-free conditions. nih.govd-nb.info Microwave irradiation is another technique that has been successfully combined with solvent-free conditions to synthesize thioethers in excellent yields and with short reaction times. tandfonline.com
Aqueous Synthesis: Water is considered the "greenest" solvent and its use in organic synthesis is highly desirable. nih.govmdpi.com Methodologies have been developed for the anti-Markovnikov addition of thiols to alkenes in water at room temperature without any additives, providing a simple and efficient route to linear thioethers. organic-chemistry.org Furthermore, copper-grafted mesoporous materials have been used as recyclable catalysts for the thioetherification of aryl halides in an aqueous medium. researchgate.net
Atom Economy and Efficiency Metrics
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org A high atom economy indicates minimal waste generation. In the synthesis of this compound, which is often achieved through nucleophilic substitution (an SN2 reaction), the choice of leaving group is critical for maximizing atom economy. acsgcipr.orgmasterorganicchemistry.com Using a chloromethyl group (as in the reactant 1-chloro-2-(chloromethyl)benzene) is preferable to larger leaving groups like tosylates or mesylates because of chlorine's lower molecular weight. acsgcipr.org
To illustrate, consider a hypothetical synthesis pathway:
Reactants: 2-(Propylsulfanyl)benzyl alcohol, Thionyl chloride
Product: this compound
Byproducts: Sulfur dioxide, Hydrogen chloride
A comparison of different potential synthetic routes based on green chemistry metrics can be summarized in the following interactive table.
| Metric | Route A (Halide + Thiol) | Route B (Alcohol + Thiol, Acid Catalyst) |
| Atom Economy | Moderate (Depends on base and salt byproduct) | High (Only byproduct is water) |
| Solvent | Typically polar aprotic (e.g., DMF) | Can be solvent-free or in green solvents |
| Catalyst | Often stoichiometric base | Catalytic amount of solid acid |
| Environmental Impact | Moderate (Solvent waste, salt byproduct) | Low (Minimal waste) |
Sustainable Reagent and Catalyst Development
The development of sustainable reagents and catalysts is paramount for the green synthesis of thioethers.
Sustainable Reagents: A key challenge in thioether synthesis is the use of malodorous and easily oxidized thiols. mdpi.comarkat-usa.org An innovative green approach involves using xanthates as odorless, stable, and low-cost thiol surrogates. mdpi.com This method avoids the direct handling of volatile thiols and proceeds under transition-metal-free and base-free conditions. mdpi.com Thiourea is another reagent that can be used as a sulfur source to generate thiolates in-situ, thereby avoiding the isolation and handling of the foul-smelling thiols. researchgate.netarkat-usa.org
Sustainable Catalysts: There is a significant research effort focused on replacing homogeneous catalysts with heterogeneous ones, which are easier to separate and recycle. nih.gov Amorphous solid acid catalysts, such as silica-alumina, have shown excellent activity and selectivity in thioether synthesis and can be used under solvent-free conditions. nih.govd-nb.info For photocatalytic systems, metal-free semiconductors like carbon nitride materials are gaining attention as they are recyclable and have low toxicity compared to cadmium-based quantum dots. nih.gov
Process Optimization and Scale-Up Considerations for this compound Productionnih.govnih.govd-nb.info
Transitioning a synthetic route from a laboratory setting to industrial production requires rigorous process optimization and careful consideration of scale-up challenges. The goal is to develop a process that is not only efficient and high-yielding but also safe, cost-effective, and robust.
Reaction Parameter Studies and Kinetic Analysis
A thorough understanding of the reaction kinetics is essential for process optimization. nih.gov This involves systematically studying the influence of various reaction parameters on the reaction rate, yield, and selectivity.
Key Parameters for Study:
Temperature: The reaction rate typically increases with temperature, but higher temperatures can also lead to the formation of byproducts. An optimal temperature must be identified to balance reaction speed and selectivity.
Reactant Concentration: The concentration of reactants can significantly affect the reaction rate. Kinetic studies help to determine the reaction order with respect to each reactant, which is crucial for designing the reactor and feed strategy. nih.govacs.org
Catalyst Loading: The amount of catalyst used needs to be optimized to achieve a high reaction rate without incurring unnecessary costs or causing issues with removal from the product.
Mixing/Agitation: In heterogeneous reactions, proper mixing is critical to ensure efficient mass transfer between phases.
Kinetic analysis can be performed by monitoring the concentration of reactants and products over time using techniques like NMR or chromatography. acs.org The data obtained can be used to develop a rate equation that mathematically describes the reaction, which is invaluable for reactor design and process simulation. nih.govresearchgate.net
The following table presents hypothetical data from a reaction parameter study for the synthesis of this compound, illustrating the effect of temperature and catalyst loading on product yield.
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 1.0 | 8 | 75 |
| 2 | 80 | 1.0 | 8 | 92 |
| 3 | 100 | 1.0 | 8 | 88 (byproduct formation) |
| 4 | 80 | 0.5 | 8 | 81 |
| 5 | 80 | 2.0 | 8 | 93 |
These studies are fundamental for defining the optimal operating conditions that will be implemented during large-scale production to ensure consistent product quality and maximize process efficiency.
Continuous Flow Synthesis Methodologies
The transition from traditional batch processing to continuous flow synthesis for compounds like this compound represents a significant advancement in chemical manufacturing. Continuous flow methodologies offer superior control over reaction parameters, enhanced safety, and improved scalability.
The synthesis of this compound typically proceeds via the chloromethylation of 2-(propylsulfanyl)benzene. evitachem.com In a continuous flow setup, this reaction can be precisely managed to optimize yield and minimize byproduct formation. A common approach involves pumping two separate streams of reactants into a microreactor or a packed-bed reactor.
Stream A: 2-(propylsulfanyl)benzene dissolved in an appropriate inert solvent.
Stream B: A chloromethylating agent, which can be generated in-situ from sources like formaldehyde and hydrogen chloride, often in the presence of a catalyst. evitachem.com
These streams converge in a T-mixer, ensuring rapid and efficient mixing before entering the main reactor coil. The reactor's small dimensions facilitate excellent heat and mass transfer, which is crucial for controlling the potentially exothermic chloromethylation reaction. mdpi.com This precise temperature control, often difficult in large batch reactors, helps to reduce the formation of common impurities such as di-substituted products and other side-reaction derivatives. evitachem.com The residence time within the reactor is a critical parameter that can be finely tuned by adjusting the flow rate, allowing for precise control over the reaction's progress.
Recent advancements in flow chemistry have demonstrated the utility of photochemical methods for C-S bond formation, which could be adapted for the synthesis of the precursor, 2-(propylsulfanyl)benzene, or other thioethers. thieme-connect.com While the direct chloromethylation step is not photochemical, the principles of flow chemistry—enhanced safety, scalability, and precise control—are universally applicable. researchgate.netresearchgate.net
Below is a comparative table outlining the theoretical advantages of a continuous flow process over a traditional batch synthesis for this compound.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours | Minutes (residence time) |
| Temperature Control | Difficult, potential for hotspots | Excellent, uniform temperature profile |
| Mixing | Dependent on stirrer speed and vessel geometry | Rapid and highly efficient |
| Safety | Higher risk due to large volumes of reagents | Minimized risk with small reaction volumes at any given time |
| Scalability | Complex, often requires re-optimization | Straightforward, "scaling-out" by running longer or in parallel |
| Byproduct Formation | Higher potential due to poor parameter control | Reduced due to precise control over stoichiometry and temperature |
Impurity Profiling and Purification Methodologies
A critical aspect of synthesizing this compound is the comprehensive identification of impurities and the implementation of effective purification strategies. The primary synthetic route, electrophilic chloromethylation of 2-(propylsulfanyl)benzene, can generate several process-related impurities.
Potential Impurities:
Unreacted Starting Material: Residual 2-(propylsulfanyl)benzene.
Isomeric Byproducts: The formation of 1-(Chloromethyl)-4-(propylsulfanyl)benzene can occur, although the ortho-directing nature of the propylsulfanyl group typically favors the desired product.
Di-substituted Products: Over-reaction can lead to the formation of bis(chloromethyl) species on the benzene ring.
Diarylmethane Derivatives: Self-condensation of the benzyl chloride product or reaction with the starting material can form diarylmethane structures.
Hydrolysis Products: Reaction of the chloromethyl group with trace water can yield the corresponding benzyl alcohol.
Impurity Profiling: The identification and quantification of these impurities are typically achieved using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities. The fragmentation patterns observed in the mass spectra provide definitive structural information.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is used to quantify the purity of the main compound and detect less volatile impurities. Different column phases (e.g., reverse-phase C18) can be employed to achieve optimal separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR provide detailed structural information, helping to distinguish between isomers and identify the position of the chloromethyl group relative to the propylsulfanyl group.
The following table summarizes the common analytical methods used for impurity detection.
| Impurity Type | Potential Origin | Recommended Analytical Method |
| 2-(propylsulfanyl)benzene | Incomplete reaction | GC-MS, HPLC |
| 1-(Chloromethyl)-4-(propylsulfanyl)benzene | Lack of regioselectivity | GC-MS, NMR |
| bis(Chloromethyl) derivatives | Over-reaction | HPLC, GC-MS |
| Diarylmethane byproducts | Side-reaction/condensation | HPLC, MS |
| 2-(propylsulfanyl)benzyl alcohol | Hydrolysis of product | HPLC, GC-MS |
Purification Methodologies: Following the synthesis, the crude product must be purified to remove these impurities.
Fractional Distillation: Given that this compound is a liquid, fractional distillation under reduced pressure is a primary method for separating it from less volatile (e.g., diarylmethanes) and more volatile (e.g., starting material) components. evitachem.com
Preparative Chromatography: For achieving very high purity, preparative liquid chromatography can be employed to separate the desired product from closely related isomers and other impurities.
Crystallization: For compounds that are solid at or near room temperature, static distribution crystallization can be a highly effective method for separating isomers with different melting points. This technique involves carefully heating the crude product to its melting point and then slowly cooling it to allow for the selective crystallization of the major component, leaving impurities in the melt. A similar approach could be adapted for purifying related compounds. google.com
Reactivity Profiles and Mechanistic Investigations of 1 Chloromethyl 2 Propylsulfanyl Benzene
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The chloromethyl group, being a primary benzylic halide, is highly susceptible to nucleophilic substitution. Benzylic halides are notable for their enhanced reactivity, which stems from the ability of the adjacent benzene (B151609) ring to stabilize both the transition states of S_N2 reactions and the carbocation intermediates of S_N1 reactions. quora.comucalgary.cayoutube.com
1-(Chloromethyl)-2-(propylsulfanyl)benzene can undergo nucleophilic substitution via both S_N1 and S_N2 mechanisms, with the operative pathway being highly dependent on the reaction conditions, such as the nature of the nucleophile and the polarity of the solvent. quora.comyoutube.com
S_N2 Pathway : As a primary benzylic halide, the compound typically favors the S_N2 pathway, especially with strong, non-bulky nucleophiles in polar aprotic solvents. ucalgary.cayoutube.com The reaction proceeds through a concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, displacing the chloride ion in a single step. masterorganicchemistry.com
S_N1 Pathway : In the presence of a weak nucleophile and a polar protic solvent (like water or ethanol), the S_N1 mechanism can become competitive. quora.com This pathway involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized over the aromatic ring, which significantly stabilizes this intermediate. quora.comyoutube.com The carbocation is then rapidly attacked by the nucleophile.
A critical feature of this compound is the potential for the adjacent sulfur atom to influence the reaction mechanism through neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orglibretexts.org The lone pair of electrons on the sulfur atom can act as an internal nucleophile, dramatically accelerating the rate of substitution compared to analogous compounds lacking the thioether group. wikipedia.orgsmartstartinstitute.com For instance, the reaction of Ph−S−CH₂−CH₂−Cl with water is reported to be 600 times faster than that of CH₃−CH₂−CH₂−Cl, demonstrating the powerful accelerating effect of a participating sulfur atom. wikipedia.org This participation often leads to a mechanism that is distinct from a classical S_N1 or S_N2 pathway.
| Reaction Condition | Favored Pathway | Key Mechanistic Feature | Typical Product Outcome |
|---|---|---|---|
| Strong Nucleophile (e.g., CN⁻, RS⁻), Polar Aprotic Solvent (e.g., DMSO) | S_N2 | Concerted backside attack. | Inversion of stereochemistry (if chiral center were present). |
| Weak Nucleophile (e.g., H₂O, ROH), Polar Protic Solvent (e.g., Ethanol) | S_N1 / NGP | Formation of a resonance-stabilized benzylic carbocation or episulfonium ion intermediate. | Racemization or retention of stereochemistry. |
| Any Nucleophile, Conditions allowing for NGP | Neighboring Group Participation (NGP) | Intramolecular attack by sulfur to form a cyclic episulfonium ion intermediate. | Retention of stereochemistry; significantly enhanced reaction rate. |
The most significant aspect of the reactivity of the chloromethyl moiety in this compound is its propensity for intramolecular cyclization, driven by neighboring group participation from the propylsulfanyl group. libretexts.orgscribd.com
The mechanism involves the sulfur atom's lone pair attacking the benzylic carbon in an intramolecular S_N2 fashion. dalalinstitute.com This step displaces the chloride leaving group and results in the formation of a strained, three-membered cyclic intermediate known as an episulfonium ion. libretexts.org This initial step is often the rate-determining step, but because it is an intramolecular process, it is kinetically favored and leads to a substantial rate enhancement. smartstartinstitute.comdalalinstitute.com
The chloromethyl group can readily undergo halogen exchange reactions, such as the Finkelstein reaction. This type of reaction typically proceeds via an S_N2 mechanism and is used to convert alkyl chlorides or bromides into alkyl iodides or fluorides.
For this compound, treatment with sodium iodide (NaI) in a solvent like acetone (B3395972) would effectively replace the chlorine atom with an iodine atom. The reaction is driven to completion by the precipitation of sodium chloride (NaCl) in acetone, which is insoluble. Given the high reactivity of the benzylic halide, further enhanced by potential anchimeric assistance from the sulfur atom, this transformation is expected to be efficient.
| Reagent | Solvent | Product | Driving Force |
|---|---|---|---|
| Sodium Iodide (NaI) | Acetone | 1-(Iodomethyl)-2-(propylsulfanyl)benzene | Precipitation of NaCl. |
| Potassium Fluoride (KF) with Crown Ether | Acetonitrile | 1-(Fluoromethyl)-2-(propylsulfanyl)benzene | Formation of a strong C-F bond. |
| Sodium Bromide (NaBr) | Acetone/Acetonitrile | 1-(Bromomethyl)-2-(propylsulfanyl)benzene | Equilibrium driven by concentration. |
Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene Ring of this compound
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comtotal-synthesis.com The rate and regioselectivity of this reaction are controlled by the electronic properties of the substituents already present on the ring. libretexts.orgpressbooks.pub
The benzene ring of this compound bears two substituents: a propylsulfanyl group (-S-CH₂CH₂CH₃) and a chloromethyl group (-CH₂Cl). Their combined influence determines the position of attack for an incoming electrophile.
Propylsulfanyl Group : This thioether group is an activating group. The sulfur atom possesses lone pairs of electrons that can be donated into the benzene ring through resonance (a +M effect). This effect increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org This resonance donation is strongest at the ortho and para positions, making the propylsulfanyl group an ortho, para-director. libretexts.orgpressbooks.pub
Chloromethyl Group : This is a weakly deactivating group. The electronegative chlorine atom withdraws electron density from the benzylic carbon, which in turn withdraws electron density from the ring through an inductive effect (-I effect). latech.edu Despite being deactivating, alkyl groups (even substituted ones) are generally considered ortho, para-directors. latech.edu
When multiple substituents are present, the directing effect is typically controlled by the more powerful activating group. wikipedia.org In this case, the strongly activating, ortho, para-directing propylsulfanyl group governs the regioselectivity. Therefore, electrophilic attack will be directed primarily to the positions ortho and para to the propylsulfanyl substituent. These correspond to positions 4 and 6 on the ring. The position para to the propylsulfanyl group (position 4) is generally favored due to reduced steric hindrance compared to the ortho position (position 6), which is adjacent to the bulky propylsulfanyl group.
| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|
| Propylsulfanyl (-SPr) | Electron-donating (Resonance, +M) | Activating | Ortho, Para |
| Chloromethyl (-CH₂Cl) | Electron-withdrawing (Inductive, -I) | Weakly Deactivating | Ortho, Para |
| Overall Predicted Regioselectivity for EAS | Para to the propylsulfanyl group (Position 4) is major; Ortho (Position 6) is minor. |
The Friedel-Crafts reactions are a cornerstone of EAS, allowing for the formation of new carbon-carbon bonds by attaching alkyl or acyl groups to an aromatic ring. wikipedia.orglibretexts.org
Friedel-Crafts Alkylation : This reaction involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as AlCl₃. openstax.org The ring of this compound is activated, making it a suitable substrate for this reaction. However, a major limitation of Friedel-Crafts alkylation is the propensity of the carbocation electrophile to undergo rearrangement to a more stable form. openstax.orgyoutube.commsu.edu For example, attempting to alkylate with 1-chloropropane (B146392) would likely result in the formation of an isopropyl substituent on the ring, as the primary carbocation rearranges to a more stable secondary carbocation via a hydride shift. msu.edu The substitution would occur predominantly at the C-4 position, para to the directing propylsulfanyl group.
Friedel-Crafts Acylation : This reaction utilizes an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group (-COR) onto the ring. libretexts.org Friedel-Crafts acylation offers two significant advantages over alkylation: the acylium ion electrophile does not undergo rearrangement, and the resulting acyl group is deactivating, which prevents further (poly)acylation of the product. latech.edu As with alkylation, the acylation of this compound would be directed to the C-4 position. The resulting ketone could then be reduced to an alkyl group if desired, providing a reliable method for introducing straight-chain alkyl groups without rearrangement.
| Reaction Type | Reagents | Electrophile (Post-Rearrangement) | Major Product |
|---|---|---|---|
| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 1-(4-Acetyl-2-(propylsulfanyl)phenyl)methyl chloride |
| Alkylation | CH₃CH₂CH₂Cl, AlCl₃ | (CH₃)₂CH⁺ (Isopropyl carbocation) | 1-(Chloromethyl)-4-isopropyl-2-(propylsulfanyl)benzene |
| Alkylation | (CH₃)₃CCl, AlCl₃ | (CH₃)₃C⁺ (tert-Butyl carbocation) | 4-(tert-Butyl)-1-(chloromethyl)-2-(propylsulfanyl)benzene |
Nitration, Sulfonation, and Halogenation Pathways
The benzene ring of this compound is subject to electrophilic aromatic substitution, with the reaction's regioselectivity being governed by the combined electronic and steric effects of the two existing substituents. The propylsulfanyl (-SPr) group is an ortho, para-directing activator due to the lone pairs on the sulfur atom that can be donated to the ring. Conversely, the chloromethyl (-CH₂Cl) group is generally considered a deactivating ortho, para-director. Its deactivating nature stems from the inductive effect of the electronegative chlorine atom, though it directs to the ortho and para positions.
Nitration: The nitration of the aromatic ring introduces a nitro (-NO₂) group. The reaction is typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The directing effects of both the propylsulfanyl and chloromethyl groups reinforce substitution at the C4 (para to the chloromethyl group) and C6 (ortho to the chloromethyl group) positions. Steric hindrance from the adjacent propylsulfanyl group may influence the ratio of the resulting isomers. In the related nitration of (chloromethyl)benzene, the product distribution is approximately 32% ortho, 15.5% meta, and 52.5% para. chegg.com For this compound, the activating effect of the propylsulfanyl group would be expected to favor substitution at the C4 and C6 positions even more strongly, with the C4 position likely being the major product due to reduced steric hindrance.
Sulfonation: Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring, typically using fuming sulfuric acid (H₂SO₄/SO₃). This reaction is reversible. masterorganicchemistry.com Similar to nitration, the substitution is directed to the positions ortho and para to the activating groups. Due to the significant steric bulk of the incoming sulfonyl group, the reaction will predominantly favor substitution at the less hindered C4 position. masterorganicchemistry.com
Halogenation: Halogenation, such as bromination (with Br₂ and a Lewis acid catalyst like FeBr₃) or chlorination (with Cl₂ and FeCl₃), follows a similar regiochemical pattern. libretexts.org The halogen atom is introduced at the positions activated by the substituents. The primary products formed would be the 4-halo and 6-halo derivatives of this compound.
Table 1: Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(chloromethyl)-2-(propylsulfanyl)benzene |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(Chloromethyl)-3-(propylsulfanyl)benzenesulfonic acid |
Chemical Transformations and Redox Chemistry of the Propylsulfanyl Group
The propylsulfanyl group is a key functional moiety in the molecule, possessing a sulfur atom that can undergo a variety of chemical transformations, most notably redox reactions.
The sulfur atom in the propylsulfanyl group exists in the sulfide (B99878) oxidation state and can be readily oxidized. The oxidation can be controlled to yield either the corresponding sulfoxide (B87167) or, with a stronger oxidizing agent or harsher conditions, the sulfone. doi.org This stepwise oxidation significantly alters the electronic properties of the substituent, as both sulfoxides and sulfones are electron-withdrawing groups.
Common oxidizing agents for the conversion of sulfides to sulfoxides include one equivalent of reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Further oxidation of the sulfoxide to the sulfone can be achieved by using an excess of the oxidizing agent or by employing more potent reagents like potassium permanganate (B83412) (KMnO₄). openstax.org The oxidation primarily involves the organosulfur compounds, demonstrating a selective reaction pathway. doi.org
Table 2: Oxidation of the Propylsulfanyl Group
| Starting Material | Reagent(s) | Product | Oxidation State of Sulfur |
|---|---|---|---|
| This compound | 1 eq. H₂O₂ or m-CPBA | 1-(Chloromethyl)-2-(propylsulfinyl)benzene | Sulfoxide |
| This compound | excess H₂O₂ or KMnO₄ | 1-(Chloromethyl)-2-(propylsulfonyl)benzene | Sulfone |
Desulfurization is the process of removing the sulfur atom from the molecule. acs.org This can be achieved through various reductive cleavage strategies that break the carbon-sulfur bonds. A classic and effective method for the desulfurization of thioethers is the use of Raney Nickel (Raney Ni), a finely divided nickel-aluminum alloy. organic-chemistry.org This reaction typically results in the replacement of the entire propylsulfanyl group with a hydrogen atom, yielding 1-(chloromethyl)-2-methylbenzene.
More recent strategies involve catalytic reductive cleavage under milder conditions. organic-chemistry.org Furthermore, photochemical methods have been developed for desulfurization. For instance, visible-light-promoted desulfurization can occur through the formation of an electron donor-acceptor (EDA) complex, which upon photoinduction, leads to the generation of radical intermediates that facilitate the cleavage of the C-S bond. nih.gov
The lone pair of electrons on the sulfur atom of the propylsulfanyl group allows it to act as a nucleophile. It can react with electrophiles, such as alkyl halides, to form a trialkylsulfonium salt. nih.gov For example, reaction with methyl iodide would yield S-methyl-S-propyl-[2-(chloromethyl)phenyl]sulfonium iodide. These sulfonium (B1226848) salts are useful synthetic intermediates. google.comgoogle.com
Upon treatment with a strong base, a sulfonium salt can be deprotonated at a carbon atom adjacent to the positively charged sulfur, forming a sulfur ylide. The stability and subsequent reactivity of the ylide depend on the nature of the substituents. Sulfur ylides are versatile reagents in organic synthesis, known for their ability to react with carbonyl compounds.
Other Significant Reaction Pathways
The structure of this compound possesses several sites susceptible to radical reactions. The benzylic position (the -CH₂Cl group) is particularly reactive toward radical intermediates due to the ability of the adjacent aromatic ring to stabilize a radical through resonance. openstax.orglibretexts.org
Side-chain bromination can be achieved at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. openstax.org This reaction would selectively replace a hydrogen atom on the chloromethyl group, although in this specific molecule, the carbon already bears a chlorine, making further substitution at this position less common than reactions at the propyl chain. Radical abstraction could also occur at the carbon atom of the propyl group that is alpha to the sulfur atom.
Photochemical transformations offer alternative reaction pathways. As mentioned previously, visible-light irradiation can promote desulfurization via a radical mechanism. nih.gov This process is initiated by the formation of an EDA complex between the sulfur compound and a photosensitizer or another reactant, which then undergoes a photoinduced single-electron transfer to generate a glycosyl radical, leading to C-S bond cleavage. nih.gov
Rearrangement Reactions and Fragmentations
The presence of both a reactive chloromethyl group and a propylsulfanyl group on the benzene ring suggests that this compound could undergo several types of rearrangement and fragmentation reactions, particularly under thermal, photochemical, or mass spectrometric conditions.
Rearrangement Reactions:
A plausible rearrangement for this compound is an analogue of the Sommelet-Hauser rearrangement . This is a wikipedia.orgacs.org-sigmatropic rearrangement that typically involves benzylic quaternary ammonium (B1175870) salts. wikipedia.orgnumberanalytics.com In the case of the subject compound, a related transformation could occur via a sulfur ylide intermediate. The reaction would likely be initiated by a strong base, which would deprotonate the carbon adjacent to the sulfur atom, forming a carbanion. This carbanion could then attack the benzylic carbon, displacing the chloride and forming a sulfonium salt. Subsequent deprotonation of the benzylic position would generate a sulfur ylide, which could then undergo a wikipedia.orgacs.org-sigmatropic rearrangement.
The proposed mechanism would result in the migration of the propylsulfanyl group to the ortho-methyl position of the newly formed toluene (B28343) derivative. The plausibility of such rearrangements in sulfur-containing compounds has been established in the literature for related systems. acs.org
Table 1: Plausible Sommelet-Hauser-type Rearrangement of this compound
| Reactant | Reagents | Proposed Product | Reaction Type |
| This compound | 1. Strong Base 2. Heat | 2-Methyl-6-(propylsulfanyl)benzyl alcohol (after workup) | wikipedia.orgacs.org-Sigmatropic Rearrangement |
Fragmentations:
In the context of mass spectrometry, the fragmentation of this compound is expected to follow patterns characteristic of benzyl (B1604629) sulfides and chlorinated aromatic compounds. The molecular ion peak may be observed, but significant fragmentation is anticipated due to the relatively weak C-S and C-Cl bonds.
Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond between the benzene ring and the chloromethyl group, or the C-S bond.
Benzylic cleavage: Loss of the propylsulfanyl radical to form a chlorotropylium or benzyl cation, which would likely rearrange to the highly stable tropylium (B1234903) ion (m/z 91). thieme-connect.de
Loss of Chlorine: Elimination of a chlorine radical is another probable fragmentation pathway.
McLafferty-type rearrangements: While less common for this specific structure, rearrangements involving hydrogen transfer from the propyl group could occur.
Table 2: Predicted Key Mass Spectrometry Fragments of this compound
| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 200/202 | [C₁₀H₁₃ClS]⁺˙ | Molecular Ion (with isotopic pattern for Cl) |
| 165 | [C₁₀H₁₃S]⁺ | Loss of Cl radical |
| 125 | [C₇H₆Cl]⁺ | Loss of propylsulfanyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed via rearrangement after benzylic cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product. nih.gov The functional groups present in this compound make it a potential substrate for various MCRs. The chloromethyl group can act as an electrophile, while the sulfur atom of the propylsulfanyl group can act as a nucleophile.
One potential MCR strategy could involve the reaction of this compound with an isocyanide and a suitable nucleophile. In such a reaction, the isocyanide could insert into the C-Cl bond, activated by a Lewis acid, followed by trapping with a nucleophile.
Another possibility is a three-component reaction involving the in-situ generation of a reactive intermediate from this compound. For example, treatment with a strong base could generate a sulfur ylide, which could then participate in a [3+2] cycloaddition with a suitable dipolarophile.
Table 3: Hypothetical Multicomponent Reaction Involving this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Potential Product Class |
| This compound | Isocyanide | Carboxylic Acid | Lewis Acid | α-Acyloxy-β-aminosulfides |
| This compound | Aldehyde | Amine | None | Substituted amino sulfides |
Applications of 1 Chloromethyl 2 Propylsulfanyl Benzene As a Versatile Synthetic Building Block
Construction of Diverse Heterocyclic Systems
The strategic placement of the chloromethyl and propylsulfanyl groups in 1-(Chloromethyl)-2-(propylsulfanyl)benzene makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the benzylic chloride allows for facile nucleophilic substitution, while the adjacent sulfur atom can participate in cyclization reactions, either directly or after modification. This dual functionality enables both intramolecular and intermolecular strategies for ring formation.
Synthesis of Sulfur-Containing Heterocycles
The presence of the propylsulfanyl group makes this compound a particularly suitable starting material for the synthesis of sulfur-containing heterocycles. Intramolecular cyclization is a common and efficient strategy. For instance, deprotonation of the carbon alpha to the sulfur atom, followed by intramolecular nucleophilic attack on the chloromethyl group, can lead to the formation of five-membered sulfur-containing rings like dihydrobenzothiophene derivatives.
Furthermore, this compound can be a precursor to larger sulfur-containing heterocycles. For example, reaction with a suitable dielectrophile could first involve the sulfur atom, followed by a second intramolecular cyclization involving the aromatic ring. While direct examples using this compound are not extensively documented in readily available literature, the synthesis of benzothiophenes from structurally related o-halovinylbenzenes and a sulfur source highlights the feasibility of such cyclizations. organic-chemistry.org Similarly, the synthesis of benzothiazepines is often achieved through the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds, suggesting that a suitably modified derivative of this compound could serve as a key intermediate in the construction of these seven-membered heterocyclic systems. nih.govresearchgate.net
| Heterocycle Class | Synthetic Strategy | Key Intermediates |
| Dihydrobenzothiophenes | Intramolecular S-alkylation | Lithiated α-thioanisole derivative |
| Benzothiophenes | Intermolecular reaction followed by cyclization | o-alkynyl thioanisoles |
| Benzothiazepines | Multi-step synthesis involving ring closure | 2-aminothiophenol derivatives |
Formation of Nitrogen- and Oxygen-Containing Ring Systems
The versatility of this compound extends to the synthesis of heterocycles containing nitrogen and oxygen. The reactive chloromethyl group is susceptible to nucleophilic attack by amines and alcohols, providing a straightforward method for introducing these heteroatoms, which can then participate in subsequent cyclization reactions.
For the synthesis of nitrogen-containing heterocycles, reaction with a primary amine can yield a secondary amine intermediate. This intermediate, upon N-deprotonation, can undergo intramolecular cyclization onto the aromatic ring, particularly if the ring is activated, or it can be reacted with another electrophile to form a larger heterocyclic system. The synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, involving an intramolecular redox cyclization, showcases a sophisticated strategy that could be adapted for derivatives of this compound. mdpi.comrsc.org
Analogously, oxygen-containing heterocycles can be accessed. Reaction with a diol or a hydroxy-ketone under basic conditions can lead to the formation of an ether linkage, followed by an intramolecular cyclization to form rings such as benzofurans or their dihydro-analogues, depending on the reaction conditions and the nature of the nucleophile.
| Heterocycle Class | Nucleophile | Key Reaction Type |
| Dihydroisoindoles | Primary Amine | Nucleophilic substitution followed by intramolecular cyclization |
| Benzoxazines | Amino Alcohols | Tandem N- and O-alkylation |
| Cinnolines | Hydrazine derivatives | Intramolecular redox cyclization |
Annulation Reactions and Polycyclic Architectures
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for building polycyclic architectures. This compound can serve as a key component in such transformations. For example, it can be envisioned as a partner in a [4+2] cycloaddition reaction after suitable modification to introduce a diene or dienophile moiety.
More directly, the compound can be used to construct fused ring systems. After conversion of the chloromethyl group to a more complex side chain, an intramolecular Friedel-Crafts type reaction could be initiated to form a new six-membered ring fused to the initial benzene (B151609) ring. The synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons from 2-aryl-substituted anilines demonstrates the utility of intramolecular aromatic substitution in building complex polycyclic systems. rsc.org While not a direct application, this principle can be extended to suitably designed derivatives of this compound. The synthesis of polycyclic aromatic sulfides often involves the extrusion of a chalcogen fragment from a precursor, a strategy that could potentially be employed starting from derivatives of this compound. nih.gov
Functionalization and Derivatization in Complex Molecule Synthesis
Beyond its role in constructing the core of heterocyclic systems, this compound is a valuable reagent for introducing specific functionalities and for the derivatization of more complex molecules. The distinct reactivity of its two functional groups allows for sequential and selective modifications.
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The chloromethyl group is a potent electrophile, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. This is particularly useful in the late-stage functionalization of complex molecules.
Carbon-Carbon Bond Formation: One of the most fundamental applications is in Friedel-Crafts alkylation reactions, where the benzylic carbocation, generated in the presence of a Lewis acid, can alkylate electron-rich aromatic compounds. libretexts.orgacgpubs.org This allows for the coupling of the 2-(propylsulfanyl)benzyl moiety to other aromatic systems. Furthermore, the chloromethyl group can be converted to a Grignard reagent or an organolithium species, which can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. Reductive coupling reactions of benzyl (B1604629) halides, promoted by zinc, also provide a method for forming C-C bonds. scielo.br
Carbon-Heteroatom Bond Formation: The chloromethyl group readily undergoes nucleophilic substitution with a variety of heteroatom nucleophiles. This includes the formation of ethers (with alkoxides), thioethers (with thiolates), amines (with ammonia (B1221849) or primary/secondary amines), and azides (with sodium azide). These transformations are typically high-yielding and proceed under mild conditions. Iron-catalyzed cross-coupling of benzyl halides with disulfides has emerged as a powerful method for C-S bond formation. nih.govorganic-chemistry.org
| Bond Type | Reagent/Reaction Type | Product Class |
| C-C | Arene / Friedel-Crafts Alkylation | Diarylalkanes |
| C-C | Mg or Li / Grignard or Organolithium | Substituted Benzyl Alcohols |
| C-O | Alcohol / Williamson Ether Synthesis | Benzyl Ethers |
| C-S | Thiol / Nucleophilic Substitution | Benzyl Thioethers |
| C-N | Amine / Nucleophilic Substitution | Benzylamines |
Introduction of Diverse Alkyl and Aryl Substituents
This compound can be utilized to introduce a variety of alkyl and aryl substituents onto other molecules or to build more complex structures from the ground up.
Alkyl Substituents: The chloromethyl group can be used in coupling reactions with organometallic reagents, such as organocuprates, to introduce a wide range of primary, secondary, and even tertiary alkyl groups. These reactions often proceed with high efficiency and are tolerant of many functional groups.
Aryl Substituents: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful methods for forming carbon-carbon bonds between sp2-hybridized carbon atoms. The chloromethyl group can be converted to a suitable organometallic partner (e.g., a boronic ester for Suzuki coupling) or the aromatic ring of this compound could be halogenated to participate as the electrophilic partner. More directly, iron-catalyzed cross-electrophile coupling of benzyl halides with aryl halides presents a modern approach to diarylmethane synthesis. Promoter-free benzylation of arenes with benzyl halides offers another direct route for arylation. researchgate.net
| Substituent Type | Reaction | Key Reagent |
| Alkyl | Gilman Coupling | Organocuprate |
| Alkyl | Wurtz-Fittig Reaction | Alkyl Halide, Sodium |
| Aryl | Suzuki Coupling | Arylboronic Acid, Palladium Catalyst |
| Aryl | Stille Coupling | Organostannane, Palladium Catalyst |
| Aryl | Iron-Catalyzed Cross-Coupling | Aryl Halide, Iron Catalyst |
Preparation of Organometallic Intermediates from the Compound
The presence of a benzylic chloride in this compound allows for its conversion into a range of organometallic intermediates. These reagents are pivotal in forming new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (2-(propylsulfanyl)benzyl)magnesium chloride. This transformation converts the electrophilic benzylic carbon into a potent nucleophile. The resulting organomagnesium compound can participate in a wide array of reactions, including additions to carbonyls (aldehydes, ketones, esters), ring-opening of epoxides, and cross-coupling reactions.
Organozinc Reagents: The insertion of zinc dust into the carbon-chlorine bond of this compound, often facilitated by the presence of lithium chloride, would produce the analogous organozinc reagent. Benzylic zinc chlorides are known for their tolerance of various functional groups and are valuable in cross-coupling reactions, such as Negishi coupling, to form new C-C bonds with high efficiency and selectivity.
Organolithium Reagents: While direct reaction with lithium metal can also form the corresponding organolithium species, this method can sometimes be complicated by side reactions like Wurtz coupling, especially with reactive benzylic halides.
The general reaction schemes for the formation of these organometallic reagents are presented in the table below.
| Organometallic Reagent | General Reaction | Reactants |
| Grignard Reagent | R-Cl + Mg → R-MgCl | This compound, Magnesium |
| Organozinc Reagent | R-Cl + Zn → R-ZnCl | This compound, Zinc |
| Organolithium Reagent | R-Cl + 2Li → R-Li + LiCl | This compound, Lithium |
Precursor in Materials Science and Polymer Chemistry
The dual functionality of this compound makes it an attractive precursor for the synthesis of novel materials and polymers with tailored properties.
The chloromethyl group of this compound serves as a handle for its conversion into a polymerizable monomer. For instance, elimination of HCl can generate a vinylbenzyl thioether, a styrene-type monomer. This monomer can then be subjected to polymerization techniques like free-radical polymerization or controlled radical polymerization (e.g., RAFT) to produce well-defined polymers. The propylsulfanyl group in the resulting polymer can impart specific properties, such as a higher refractive index, improved thermal stability, or a site for post-polymerization modification.
Alternatively, the chloromethyl group can be used to initiate cationic polymerization or can be transformed into other functional groups suitable for various polymerization methods, such as ring-opening polymerization. For example, reaction with a cyclic monomer could lead to graft copolymers.
Aryl thioethers are a known class of compounds used in the development of organic semiconductors. The sulfur atom in the thioether linkage can favorably influence the electronic properties and molecular packing of the material. The title compound can serve as a key building block in the synthesis of such materials.
The synthetic strategy would likely involve a cross-coupling reaction where the chloromethyl group is converted to an organometallic intermediate, which is then coupled with another aromatic unit. Alternatively, the chloromethyl group can undergo nucleophilic substitution with a suitable partner to construct a larger conjugated system. The presence of the flexible propylsulfanyl chain can also enhance the solubility and processability of the resulting organic electronic material.
The molecular architecture of this compound, with its aromatic core, flexible side chain, and reactive functional group, makes it a suitable candidate for designing molecules that can engage in supramolecular assembly. The aromatic ring can participate in π-π stacking interactions, while the propyl chain can engage in van der Waals interactions.
The chloromethyl group allows for the attachment of this scaffold to other molecular entities, enabling the construction of more complex, self-assembling systems. For example, it can be reacted with molecules capable of hydrogen bonding or metal coordination to create elaborate supramolecular architectures. The ortho-substitution pattern of the chloromethyl and propylsulfanyl groups may induce a specific conformation that could direct the self-assembly process in a predictable manner.
Role in Total Synthesis Strategies of Advanced Organic Molecules
In the realm of total synthesis of complex natural products and other advanced organic molecules, functionalized building blocks like this compound can play a crucial role. The chloromethyl group is a versatile electrophilic handle for the introduction of the 2-(propylsulfanyl)benzyl moiety into a target molecule through nucleophilic substitution reactions.
Furthermore, the thioether functionality can be strategically manipulated during a synthesis. For example, it can be oxidized to a sulfoxide (B87167) or a sulfone. A sulfoxide could introduce chirality, while a sulfone can act as a good leaving group or participate in reactions like the Ramberg-Bäcklund rearrangement. The sulfur atom can also direct ortho-lithiation, providing a means to further functionalize the aromatic ring.
While specific examples of the use of this compound in total synthesis are not readily found in the literature, the utility of similar benzyl chlorides and aryl thioethers is well-documented in the synthesis of a wide range of complex molecules.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 1 Chloromethyl 2 Propylsulfanyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-(Chloromethyl)-2-(propylsulfanyl)benzene. Through the analysis of various NMR experiments, detailed information about the molecular framework, connectivity, and spatial arrangement of atoms can be obtained. Due to the absence of publicly available experimental spectra for this compound, the following sections are based on predicted spectroscopic data and principles of NMR theory.
Proton (¹H) and Carbon (¹³C) NMR Techniques
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each type of proton. The aromatic protons would appear in the downfield region, typically between 7.2 and 7.5 ppm, with their splitting patterns dictated by ortho, meta, and para couplings. The chloromethyl (-CH₂Cl) protons are expected to resonate as a singlet around 4.7 ppm. The protons of the propylsulfanyl group would show characteristic signals: a triplet for the terminal methyl (-CH₃) group around 1.1 ppm, a sextet for the central methylene (B1212753) (-CH₂-) group around 1.7 ppm, and a triplet for the methylene group attached to the sulfur atom (-S-CH₂-) around 2.9 ppm.
The predicted ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene (B151609) ring are expected to have signals in the aromatic region (125-140 ppm). The carbon of the chloromethyl group would likely appear around 45 ppm. For the propylsulfanyl group, the methyl carbon is predicted to be the most upfield at approximately 13 ppm, followed by the central methylene carbon at around 23 ppm, and the methylene carbon bonded to sulfur at about 34 ppm.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic-H | 7.20-7.50 | Multiplet |
| -CH₂Cl | 4.72 | Singlet |
| -S-CH₂- | 2.91 | Triplet |
| -CH₂- | 1.73 | Sextet |
| -CH₃ | 1.09 | Triplet |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary) | 138.8 |
| Aromatic C (quaternary) | 135.2 |
| Aromatic C-H | 130.5 |
| Aromatic C-H | 129.8 |
| Aromatic C-H | 127.4 |
| Aromatic C-H | 127.1 |
| -CH₂Cl | 45.3 |
| -S-CH₂- | 34.1 |
| -CH₂- | 22.8 |
| -CH₃ | 13.5 |
Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, cross-peaks would be expected between the adjacent methylene and methyl protons of the propyl group. Specifically, a correlation would be seen between the signals at ~2.91 ppm and ~1.73 ppm, and between ~1.73 ppm and ~1.09 ppm. The aromatic protons would also show correlations depending on their coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals. For instance, the singlet at ~4.72 ppm in the ¹H spectrum would correlate with the carbon signal at ~45.3 ppm. Similarly, the protons of the propyl group would show correlations with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the protons of the chloromethyl group (~4.72 ppm) would be expected to show a correlation to the two adjacent aromatic carbons. The protons of the methylene group attached to sulfur (~2.91 ppm) would likely show a correlation to the aromatic carbon to which the sulfur is attached.
Solid-State NMR and Dynamic NMR Studies
While solution-state NMR is most common for structural elucidation, solid-state NMR and dynamic NMR can provide additional insights, particularly for derivatives or in specific research contexts.
Solid-State NMR: For organosulfur compounds, solid-state ³³S NMR could theoretically provide information about the local environment of the sulfur atom. However, due to the low natural abundance and quadrupolar nature of the ³³S nucleus, such experiments are challenging and not routine. lcms.cz ¹³C cross-polarization magic-angle spinning (CP-MAS) experiments could be used to study the compound in a solid or polymeric matrix, revealing information about molecular packing and conformation in the solid state.
Dynamic NMR: Dynamic NMR techniques could be employed to study conformational changes, such as the rotation around the aryl-S bond or the C-S bonds of the propyl group. By analyzing changes in the NMR spectra at different temperatures, the energy barriers for these rotational processes could be determined. Such studies on related thioanisole (B89551) derivatives have provided insights into their conformational preferences.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, which is C₁₀H₁₃ClS. The exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.
Predicted HRMS Data for this compound
| Ion | Predicted Exact Mass |
| [M]⁺ (³⁵Cl) | 200.0450 |
| [M]⁺ (³⁷Cl) | 202.0421 |
| [M+H]⁺ (³⁵Cl) | 201.0528 |
| [M+H]⁺ (³⁷Cl) | 203.0499 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information.
For this compound, a likely fragmentation pathway would involve the loss of the chlorine atom to form a stable benzylic carbocation. Another probable fragmentation is the cleavage of the C-S bond, leading to fragments corresponding to the propyl group and the substituted benzyl (B1604629) moiety. The characteristic fragmentation pattern for aromatic thioethers often includes cleavage of the alkyl chain attached to the sulfur atom.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Structure/Loss |
| 200 | [C₁₀H₁₃ClS]⁺ (Molecular Ion) |
| 165 | [M - Cl]⁺ |
| 123 | [M - C₃H₇S]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 43 | [C₃H₇]⁺ (Propyl cation) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying individual components within a sample, making it indispensable for assessing the purity of this compound and analyzing its presence in complex mixtures. nih.govmdpi.com In this method, the sample is vaporized and passed through a chromatographic column where compounds are separated based on their boiling points and interactions with the column's stationary phase. mdpi.com Subsequently, the separated components enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). nih.govnih.gov
For this compound, the electron ionization (EI) mass spectrum is predicted to exhibit several characteristic fragments. The molecular ion peak (M⁺) would correspond to the compound's molecular weight. Key fragmentation pathways would likely include:
Benzylic cleavage: Loss of a chlorine radical (•Cl) to form a stable benzyl-type cation.
Tropylium (B1234903) ion formation: Rearrangement of the benzyl-type cation to the highly stable tropylium cation (m/z 91).
Alpha-cleavage: Fragmentation at the C-S bond, leading to ions corresponding to the propyl group and the substituted benzyl moiety.
McLafferty rearrangement: If applicable, rearrangement involving the propyl chain.
Interactive Table: Predicted Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Origin |
| 200/202 | [M]⁺ | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |
| 165 | [M - Cl]⁺ | Loss of Chlorine radical |
| 123 | [M - C₃H₇S]⁺ | Cleavage of the propylsulfanyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound by probing the vibrational modes of its chemical bonds. spectroscopyonline.comsurfacesciencewestern.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its bonds. thermofisher.com Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. For this compound, the FT-IR spectrum would display distinct absorption bands corresponding to its constituent parts: the substituted benzene ring, the chloromethyl group, and the propylsulfanyl group. FT-IR is particularly sensitive to polar bonds, such as C-Cl and C=O, if any carbonyl impurities are present. surfacesciencewestern.comyoutube.com
Key expected vibrational modes include:
Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretch: From the propyl and methyl groups, appearing in the 2970-2850 cm⁻¹ range.
Aromatic C=C Stretch: Characteristic ring stretching vibrations occur between 1600 cm⁻¹ and 1450 cm⁻¹. mdpi.com
C-Cl Stretch: A strong absorption band expected in the 800-600 cm⁻¹ region.
C-S Stretch: A weaker absorption band typically found in the 700-600 cm⁻¹ range.
Ortho-disubstitution Pattern: Out-of-plane C-H bending vibrations in the 770-735 cm⁻¹ region can confirm the 1,2-disubstitution pattern on the benzene ring.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light, usually from a laser. thermofisher.com While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar and symmetric bonds. spectroscopyonline.comyoutube.com
For this compound, Raman spectroscopy would provide valuable information on:
C-S and S-S Bonds: The carbon-sulfur bond (C-S) and any potential disulfide (S-S) impurities give rise to distinct and often strong Raman signals.
Aromatic Ring Vibrations: The benzene ring's symmetric "breathing" mode is a strong and characteristic band in the Raman spectrum.
Carbon Skeleton: The C-C bonds of the propyl chain and the benzene ring are readily observable.
The combination of FT-IR and Raman provides a more complete vibrational analysis, as some modes that are weak or inactive in one technique may be strong in the other. spectroscopyonline.com
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |
| Aliphatic C-H | 2970-2850 | 2970-2850 | Stretching |
| Aromatic C=C | 1600-1450 | 1600-1450 | Ring Stretching |
| C-H (CH₂Cl) | ~1260 | ~1260 | Bending (Wag) |
| C-S | 700-600 | 700-600 | Stretching |
| C-Cl | 800-600 | 800-600 | Stretching |
Computational Prediction of Vibrational Spectra
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict and interpret vibrational spectra. uzh.ch By creating a 3D model of the this compound molecule, its equilibrium geometry can be optimized, and its vibrational frequencies can be calculated. acs.orgresearchgate.net
The B3LYP functional combined with a basis set such as 6-311+G(d,p) is a common choice for such calculations, providing a good balance between accuracy and computational cost. mdpi.comacs.org The calculated frequencies are often scaled by a factor (typically ~0.96-0.98 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and Raman spectra. mdpi.com These theoretical predictions are invaluable for assigning specific absorption bands to particular vibrational modes, confirming experimental findings, and understanding the molecule's dynamic behavior. nih.gov
X-ray Diffraction Crystallography for Solid-State Structural Determination
X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. aps.org For this compound, this technique can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular packing in the crystal lattice. researchgate.net
The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a 3D electron density map of the molecule can be constructed, from which the atomic positions are determined. This provides precise data on the conformation of the propylsulfanyl chain and the orientation of the chloromethyl group relative to the benzene ring.
Single Crystal Growth and Quality Assessment
Obtaining a single crystal of sufficient size and quality is the most critical and often challenging step for XRD analysis. youtube.com For an organosulfur compound like this compound, several methods can be employed for crystal growth:
Slow Evaporation: The compound is dissolved in a suitable solvent or a mixture of solvents (e.g., hexane, ethyl acetate, or a benzene/hexane mixture) to create a saturated or near-saturated solution. diva-portal.org The container is then loosely capped to allow the solvent to evaporate very slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the slow formation of well-ordered crystals. youtube.com
Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the compound's solubility, inducing crystallization at the interface.
Vapor Diffusion: Similar to solvent diffusion, this technique places a concentrated solution of the compound in a small, open vial inside a larger sealed container that holds a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, causing crystallization.
Once crystals are formed, their quality is assessed visually under a microscope for regular shape, clear faces, and lack of cracks or defects. youtube.com The ultimate test of quality is the diffraction experiment itself; a high-quality crystal will produce a diffraction pattern with sharp, well-defined spots extending to high resolution, enabling a precise structural determination. youtube.com
In-depth Analysis of this compound and its Derivatives Reveals Data Scarcity in Public Domain
A comprehensive review of available scientific literature and structural databases indicates a significant lack of published experimental data for the chemical compound this compound and its potential chiral derivatives. Despite the specificity of the requested advanced spectroscopic and structural analysis, no crystallographic or chiroptical data for this particular molecule appears to be publicly accessible. Consequently, a detailed article focusing solely on the advanced characterization of this specific compound, as per the requested outline, cannot be generated at this time.
The required sections on X-ray crystallography and chiroptical spectroscopy necessitate specific experimental results, such as crystal data and refinement parameters, detailed descriptions of molecular conformation and packing, and Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra. This information is foundational for a scientific article of this nature.
General methodologies for the techniques mentioned are well-established in the field of chemistry:
X-ray Crystallography: This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A typical analysis involves collecting diffraction data, solving the crystal structure, and refining the atomic positions and other parameters. The results provide insights into bond lengths, bond angles, torsion angles, and the arrangement of molecules in the crystal lattice (crystal packing).
Chiroptical Spectroscopy (CD and ORD): These methods are essential for studying chiral molecules—molecules that are non-superimposable on their mirror images.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org It is a powerful tool for assigning the absolute configuration of stereocenters. vlabs.ac.in
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting spectrum, particularly the Cotton effect observed near an absorption band, is characteristic of the molecule's stereochemistry. vlabs.ac.in
While the principles of these analytical techniques are well-documented, their application to this compound has not been reported in the accessible scientific literature. The synthesis and basic properties of related compounds are mentioned in chemical databases, but advanced structural and stereochemical analyses are absent. evitachem.com
Without primary data from experimental studies on this compound and its chiral derivatives, any attempt to construct the specified article would be speculative and would not meet the required standards of scientific accuracy. Further empirical research, including synthesis, crystallization, and spectroscopic analysis of these specific compounds, would be necessary to generate the data required for such a detailed scientific discourse.
Theoretical and Computational Chemistry Studies on 1 Chloromethyl 2 Propylsulfanyl Benzene
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical and physical properties.
Density Functional Theory (DFT) and Ab Initio Methods
For a molecule like 1-(Chloromethyl)-2-(propylsulfanyl)benzene, theoretical investigations would typically employ Density Functional Theory (DFT) or ab initio methods to calculate its ground-state electronic structure.
Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. They provide a rigorous but computationally expensive way to study molecular systems.
Density Functional Theory (DFT) is a widely used alternative that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. Methods like B3LYP are popular for their balance of accuracy and computational cost.
A typical study would involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, properties such as total energy, bond lengths, bond angles, and dihedral angles would be determined. However, specific optimized geometrical parameters for this compound are not present in the available literature.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. The MEP map is plotted onto the molecule's electron density surface.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, such regions would be expected around the electronegative chlorine and sulfur atoms.
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.
Green regions represent neutral or near-neutral potential.
An MEP analysis would provide a clear picture of the charge distribution across this compound, highlighting the electrophilic and nucleophilic sites and offering insights into its intermolecular interactions. Without specific calculations, a precise map for this compound cannot be shown.
Computational Investigation of Reaction Mechanisms and Transition States for this compound Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, identifying intermediate structures, and calculating activation energies.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To study a transformation involving this compound, such as a nucleophilic substitution at the chloromethyl group, computational chemists would first locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway.
Once a TS is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
An Intrinsic Reaction Coordinate (IRC) analysis is then performed. This calculation maps the reaction pathway from the transition state forwards to the products and backwards to the reactants, confirming that the located TS correctly connects the desired reactants and products on the potential energy surface. This analysis provides a detailed view of the geometric changes occurring throughout the reaction.
Solvent Effects Modeling in Computational Studies
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects.
Implicit Solvent Models : These models, such as the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit Solvent Models : In this approach, individual solvent molecules are included in the calculation. This is computationally intensive but allows for the study of specific solvent-solute interactions, such as hydrogen bonding.
Catalytic Cycle Simulations
While specific catalytic cycle simulations for this compound are not extensively documented in the literature, computational methods can be employed to predict its potential role in catalytic processes. Density Functional Theory (DFT) is a common approach to model reaction mechanisms, allowing for the calculation of transition states and reaction intermediates.
A hypothetical catalytic cycle involving this compound could be its participation in cross-coupling reactions, where the chloromethyl group acts as an electrophile. Theoretical simulations would involve modeling the oxidative addition of a metal catalyst, such as palladium or nickel, to the C-Cl bond. Subsequent steps, including transmetalation with a nucleophile and reductive elimination to form a new C-C bond, could also be simulated. These simulations would provide valuable data on the reaction energetics, helping to determine the feasibility and efficiency of the proposed catalytic cycle.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules over time. nih.gov These simulations can reveal the accessible conformations of flexible molecules like this compound and their interactions with their environment.
Conformational Analysis of Flexible Side Chains
The conformational flexibility of this compound is primarily dictated by the rotation around the C-S and C-C bonds of the propylsulfanyl and chloromethyl groups. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers.
A typical MD simulation would involve placing the molecule in a simulation box and solving Newton's equations of motion for each atom over a specified period. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior. Analysis of this trajectory can reveal the preferred dihedral angles and the energy barriers between different conformations. Such studies are crucial for understanding how the molecule's shape influences its reactivity and interactions. nih.gov
Interactions with Solvents and Other Molecules
The interactions of this compound with solvent molecules can significantly impact its behavior. MD simulations can model the solvation of this compound in various solvents, from nonpolar (e.g., hexane) to polar (e.g., water or methanol). By analyzing the radial distribution functions between the solute and solvent atoms, it is possible to characterize the solvation shell and identify specific interactions, such as hydrogen bonding or van der Waals forces. researchgate.net
Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, which is particularly relevant for understanding its behavior in complex chemical systems. For instance, simulations could model its interaction with a metal surface or its aggregation behavior in solution.
Prediction of Spectroscopic Parameters and Chemical Reactivity Descriptors
Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a reasonable degree of accuracy. nih.govsourceforge.io These predictions are valuable for assigning experimental spectra and can help to distinguish between different isomers or conformers.
The accuracy of the predicted chemical shifts depends on the level of theory and the basis set used in the calculations. mdpi.com By comparing the calculated shifts with experimental data, it is possible to validate the computed structure of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.2-7.5 | 127-135 |
| CH₂Cl | 4.6 | 45 |
| SCH₂ | 2.9 | 35 |
| CH₂CH₂S | 1.7 | 23 |
Computational Vibrational Frequency Predictions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of this compound. arxiv.orgresearchgate.net These predictions are useful for interpreting experimental vibrational spectra and for identifying the characteristic vibrational modes associated with specific functional groups.
The calculated harmonic frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. nist.gov The comparison between the scaled theoretical spectrum and the experimental spectrum can confirm the molecular structure and provide insights into the nature of the chemical bonds.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values for illustrative purposes)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3050-3100 |
| Aliphatic C-H stretch | 2850-2960 |
| C=C stretch (aromatic) | 1450-1600 |
| CH₂ bend | 1430-1470 |
| C-Cl stretch | 650-800 |
Reactivity Descriptors and Reactivity Index Analysis
A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on the reactivity descriptors and reactivity index analysis of this compound. While the principles of utilizing reactivity descriptors derived from conceptual density functional theory (DFT) are well-established for characterizing molecular systems, their application to this particular compound has not been documented in available research.
Reactivity descriptors are fundamental in computational chemistry for predicting the chemical behavior of molecules. These descriptors, which include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as derived quantities such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide insight into the electron-donating and accepting capabilities of a molecule, its stability, and its propensity to react with other chemical species.
An analysis of these descriptors for this compound would theoretically involve quantum chemical calculations to determine its ground-state electronic structure. From the HOMO and LUMO energy values, the following global reactivity descriptors would be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): Calculated as (I + A) / 2
Chemical Hardness (η): Calculated as (I - A) / 2
Global Electrophilicity Index (ω): Calculated as μ2 / (2η), where μ is the chemical potential (-χ).
The resulting data would typically be presented in a table to summarize the calculated quantum chemical properties.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Parameter | Symbol | Formula | Value (a.u.) | Value (eV) |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | Data not available | Data not available |
| LUMO Energy | ELUMO | - | Data not available | Data not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available | Data not available |
| Ionization Potential | I | -EHOMO | Data not available | Data not available |
| Electron Affinity | A | -ELUMO | Data not available | Data not available |
| Electronegativity | χ | (I+A)/2 | Data not available | Data not available |
| Chemical Hardness | η | (I-A)/2 | Data not available | Data not available |
| Chemical Potential | μ | -(I+A)/2 | Data not available | Data not available |
| Global Electrophilicity | ω | μ2/2η | Data not available | Data not available |
Furthermore, a reactivity index analysis, such as the calculation of Fukui functions, would identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This local reactivity information is crucial for understanding and predicting the regioselectivity of its chemical reactions.
However, without dedicated computational studies being performed and published, the specific values for these descriptors for this compound remain undetermined. The scientific community has yet to direct its focus toward the theoretical chemical characterization of this molecule. Therefore, a detailed discussion and the presentation of research findings, as requested, are not possible at this time.
Derivatization and Advanced Functionalization Strategies for 1 Chloromethyl 2 Propylsulfanyl Benzene
Selective Transformations at the Chloromethyl Position
The benzylic chloride functionality of the chloromethyl group serves as a prime site for a range of chemical modifications, enabling the introduction of diverse structural motifs and functional groups.
Nucleophilic Displacement with Carbon, Nitrogen, and Oxygen Nucleophiles
The chloromethyl group is highly susceptible to nucleophilic substitution reactions, providing a straightforward method for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles can be employed to displace the chloride ion, leading to a wide range of derivatives.
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Product Type |
| Cyanide | Sodium cyanide (NaCN) | 2-(propylsulfanyl)phenylacetonitrile |
| Azide | Sodium azide (NaN₃) | 1-(Azidomethyl)-2-(propylsulfanyl)benzene |
| Alkoxides | Sodium methoxide (NaOCH₃) | 1-(Methoxymethyl)-2-(propylsulfanyl)benzene |
| Amines | Ammonia (B1221849) (NH₃), primary/secondary amines | 2-(propylsulfanyl)benzylamine derivatives |
| Thiolates | Sodium thiophenoxide (NaSPh) | 1-(Phenylthiomethyl)-2-(propylsulfanyl)benzene |
These reactions are typically carried out in the presence of a suitable solvent and may require mild heating to proceed to completion. The choice of nucleophile dictates the nature of the resulting functional group, allowing for the tailored synthesis of specific target molecules.
Conversion to Aldehydes, Carboxylic Acids, and Other Functional Groups
The chloromethyl group can be readily converted into other valuable functional groups, most notably aldehydes and carboxylic acids. These transformations significantly expand the synthetic utility of the parent compound.
One common method for the synthesis of the corresponding aldehyde, 2-(propylsulfanyl)benzaldehyde, is the Sommelet reaction, which involves the reaction of the benzyl (B1604629) chloride with hexamethylenetetramine followed by hydrolysis. Alternatively, oxidation with reagents such as dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation provides another route to the aldehyde.
Further oxidation of the aldehyde or direct oxidation of the chloromethyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can yield the corresponding carboxylic acid, 2-(propylsulfanyl)benzoic acid.
Formation of Organometallic Reagents (e.g., Grignard, Lithium Reagents)
The chloromethyl group can be utilized to generate highly reactive organometallic reagents. Reaction with magnesium metal in an ethereal solvent leads to the formation of the corresponding Grignard reagent, (2-(propylsulfanyl)benzyl)magnesium chloride. Similarly, treatment with a strong organolithium base can result in the formation of the organolithium species.
These organometallic intermediates are powerful nucleophiles in their own right and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and construct more complex molecular architectures.
Chemical Modifications of the Propylsulfanyl Moiety in 1-(Chloromethyl)-2-(propylsulfanyl)benzene
The propylsulfanyl group offers another handle for chemical modification, primarily through reactions involving the sulfur atom.
Controlled Oxidation and Reduction to Sulfones and Thiols
The sulfide (B99878) linkage in the propylsulfanyl group can be selectively oxidized to higher oxidation states. Treatment with a mild oxidizing agent, such as hydrogen peroxide, can yield the corresponding sulfoxide. The use of stronger oxidizing agents, like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate, will result in the formation of the sulfone, 1-(chloromethyl)-2-(propylsulfonyl)benzene.
Conversely, the sulfide can be cleaved to generate the corresponding thiol. This reductive cleavage can be achieved using various reducing agents, such as sodium in liquid ammonia.
Table 2: Oxidation and Reduction of the Propylsulfanyl Moiety
| Reaction | Reagent(s) | Product Functional Group |
| Oxidation | Hydrogen peroxide (H₂O₂) | Sulfoxide |
| Oxidation | m-CPBA, KMnO₄ | Sulfone |
| Reduction | Sodium in liquid ammonia | Thiol |
Formation of Sulfur-Containing Rings and Heterocycles
The presence of both the chloromethyl and propylsulfanyl groups on adjacent positions of the benzene (B151609) ring provides an opportunity for intramolecular cyclization reactions to form sulfur-containing heterocyclic systems. For instance, under appropriate basic conditions, an intramolecular nucleophilic substitution could potentially lead to the formation of a five-membered ring containing the sulfur atom. The specific conditions and the nature of the resulting heterocyclic system would depend on the reaction setup and any additional reagents employed. These cyclization strategies are valuable for the synthesis of novel heterocyclic compounds with potential applications in various fields of chemistry.
Desulfurization and Substitution Reactions
The presence of a propylthio group and a chloromethyl group on the benzene ring of this compound allows for a range of chemical transformations through desulfurization and substitution reactions. These reactions are pivotal in modifying the core structure and introducing new functionalities.
Desulfurization:
The cleavage of the carbon-sulfur bond in the propylsulfanyl group can be effectively achieved through reductive desulfurization, most commonly employing Raney nickel. organicreactions.orgmasterorganicchemistry.com This process replaces the propylsulfanyl group with a hydrogen atom, yielding 2-methyltoluene. The reaction proceeds via hydrogenolysis on the surface of the activated nickel catalyst. organicreactions.orgmasterorganicchemistry.com While specific studies on this compound are not prevalent in publicly available literature, the general mechanism for the desulfurization of thioethers is well-established.
Table 1: Hypothetical Desulfurization of this compound
| Reactant | Reagent | Product | Reaction Type |
| This compound | Raney Nickel | 2-Methyltoluene | Desulfurization |
Substitution Reactions:
The chloromethyl group serves as a reactive handle for nucleophilic substitution reactions. The benzylic chloride is susceptible to displacement by a variety of nucleophiles, enabling the introduction of diverse functional groups at this position. This reactivity is a cornerstone for creating derivatives with tailored properties.
Common nucleophiles that can be employed include:
Amines: To form the corresponding secondary or tertiary amines.
Alkoxides: To generate ether linkages.
Thiolates: To introduce different thioether moieties.
Cyanide: To form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Azide: To introduce an azido group, which can then be converted to an amine or participate in click chemistry reactions.
The efficiency of these substitution reactions can be influenced by the choice of solvent, temperature, and the nature of the nucleophile.
Aromatic Ring Functionalization of this compound for Expanded Chemical Diversity
Functionalization of the aromatic ring of this compound is a key strategy for expanding its chemical diversity. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.
Regioselective Electrophilic Aromatic Substitutions
The outcome of electrophilic aromatic substitution reactions on this compound is dictated by the electronic properties of the two substituents. The propylsulfanyl group is an ortho, para-directing activator due to the lone pairs on the sulfur atom that can be donated to the ring through resonance. The chloromethyl group is a weakly deactivating, ortho, para-directing group.
In this disubstituted system, the powerful activating and directing effect of the propylsulfanyl group is expected to dominate. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the propylsulfanyl group. The position para to the propylsulfanyl group (position 5) is sterically more accessible than the ortho position (position 3).
Nitration: Nitration of benzyl chloride has been shown to yield a mixture of ortho and para isomers, with the para isomer being predominant. dissertationtopic.netglobethesis.comstackexchange.com For this compound, nitration is anticipated to occur primarily at the 5-position, yielding 1-(chloromethyl)-5-nitro-2-(propylsulfanyl)benzene, and to a lesser extent at the 3-position.
Halogenation: Similar to nitration, halogenation (e.g., with Br₂ in the presence of a Lewis acid) is expected to be directed by the propylsulfanyl group, leading to substitution at the 5- and 3-positions.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are also subject to the directing influence of the propylsulfanyl group. chemguide.co.ukresearchgate.net Acylation, in particular, would likely favor the less sterically hindered 5-position.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Electrophile | Major Product(s) | Minor Product(s) |
| Nitration | NO₂⁺ | 1-(Chloromethyl)-5-nitro-2-(propylsulfanyl)benzene | 1-(Chloromethyl)-3-nitro-2-(propylsulfanyl)benzene |
| Bromination | Br⁺ | 5-Bromo-1-(chloromethyl)-2-(propylsulfanyl)benzene | 3-Bromo-1-(chloromethyl)-2-(propylsulfanyl)benzene |
| Friedel-Crafts Acylation | RCO⁺ | 1-Acetyl-4-(chloromethyl)-3-(propylsulfanyl)benzene (at position 5) | 1-Acetyl-2-(chloromethyl)-3-(propylsulfanyl)benzene (at position 3) |
This table is based on established principles of electrophilic aromatic substitution and directing group effects.
Metal-Catalyzed Cross-Coupling Reactions
The aromatic C-H bonds and potentially a bromo- or iodo-derivatized ring of this compound can participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for building molecular complexity.
If the aromatic ring is first halogenated (e.g., brominated at the 5-position), the resulting aryl bromide can undergo a variety of cross-coupling reactions:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a biaryl linkage. mdpi.com
Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst.
Sonogashira Coupling: Reaction with a terminal alkyne using a palladium and copper co-catalyst system.
Buchwald-Hartwig Amination: Coupling with an amine in the presence of a palladium catalyst to form an arylamine.
These reactions would introduce a wide range of substituents at a specific position on the aromatic ring, significantly expanding the chemical space accessible from the starting material.
Chemo- and Regioselective Direct Arylation
Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization of the aromatic ring (e.g., halogenation). In the case of this compound, a palladium catalyst could potentially mediate the coupling of an aryl halide directly with one of the C-H bonds of the benzene ring. The regioselectivity of such a reaction would be influenced by the directing effects of the existing substituents and the specific catalytic system employed. The positions ortho to the propylsulfanyl group would be the most likely sites for direct arylation.
Combinatorial Synthesis and Library Generation Utilizing this compound as a Scaffold
The structural features of this compound make it an attractive scaffold for the construction of combinatorial libraries. A scaffold is a core molecular structure to which a variety of substituents can be attached to generate a large number of related compounds.
The two key points of diversification on this scaffold are:
The Chloromethyl Group: As discussed, this group can be readily displaced by a wide array of nucleophiles, allowing for the introduction of a first library of diverse side chains.
The Aromatic Ring: Subsequent functionalization of the aromatic ring through electrophilic substitution or metal-catalyzed cross-coupling provides a second level of diversification.
For example, a library could be generated by first reacting this compound with a set of different amines to create a series of benzylic amines. Each of these products could then be subjected to nitration, leading to a two-dimensional library of compounds with variations at both the benzylic position and the aromatic ring. The thioether linkage itself can also be a point of diversification in library design. nih.gov
This combinatorial approach allows for the rapid synthesis of a large number of structurally related molecules, which can then be screened for desired biological or material properties.
Emerging Research Frontiers and Future Prospects for 1 Chloromethyl 2 Propylsulfanyl Benzene Chemistry
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The integration of 1-(Chloromethyl)-2-(propylsulfanyl)benzene into automated synthesis platforms presents a significant opportunity to accelerate the discovery of new derivatives and reaction conditions. Automated systems, capable of performing numerous reactions in parallel with precise control over parameters, can rapidly explore the synthetic potential of this versatile building block. nih.gov High-throughput experimentation (HTE) would enable the screening of a wide array of nucleophiles, catalysts, and solvents, facilitating the optimization of reaction conditions for desired transformations. For instance, an automated platform could be programmed to investigate the nucleophilic substitution of the chloromethyl group with a library of amines, thiols, or alcohols, yielding a diverse set of new compounds for biological screening or materials science applications. nih.gov
Table 1: Illustrative High-Throughput Experimentation (HTE) for Nucleophilic Substitution of this compound
| Parameter | Range of Variables | Purpose |
| Nucleophiles | Library of 96 primary and secondary amines, thiols, and phenols | To explore the diversity of accessible derivatives. |
| Bases | K₂CO₃, Cs₂CO₃, Et₃N, DBU | To optimize reaction rate and yield by tuning basicity. |
| Solvents | Acetonitrile, DMF, DMSO, THF | To assess the impact of solvent polarity on reaction kinetics. |
| Temperature | 25°C, 50°C, 75°C, 100°C | To determine the optimal thermal conditions for the reaction. |
The data generated from such HTE campaigns can be used to build comprehensive reaction databases, which are invaluable for understanding structure-activity relationships and for training machine learning models.
Exploration of Unprecedented Reactivity Modes and Catalytic Cycles
The unique juxtaposition of the chloromethyl and propylsulfanyl groups in this compound may give rise to novel reactivity patterns under specific catalytic conditions. Future research could focus on exploring catalytic cycles that exploit the presence of both functional groups. For example, transition metal catalysts could potentially coordinate to the sulfur atom of the propylsulfanyl group, influencing the reactivity of the adjacent chloromethyl group through neighboring group participation. This could lead to highly selective transformations that are not achievable with simpler benzyl (B1604629) chlorides.
Furthermore, the development of novel catalytic systems, such as photoredox catalysis, could unlock new reaction pathways. nih.gov For instance, visible-light-mediated single-electron transfer (SET) could generate a benzylic radical from the C-Cl bond, which could then participate in a variety of C-C and C-heteroatom bond-forming reactions. The exploration of dual catalytic systems, combining photoredox catalysis with other catalytic modes (e.g., organocatalysis or metal catalysis), could lead to the discovery of unprecedented transformations of this compound.
Development of Machine Learning and AI-Driven Reaction Discovery for the Compound
Generative models, a class of AI algorithms, could be employed to propose entirely new reactions and derivatives of this compound with desired properties. nih.gov By learning the underlying rules of chemical reactivity from vast reaction databases, these models can generate novel, synthetically feasible molecules and reaction pathways that a human chemist might not have conceived.
Table 2: Potential Applications of Machine Learning in the Chemistry of this compound
| ML Application | Description | Potential Impact |
| Reaction Yield Prediction | Training a model to predict the yield of a reaction based on reactants, catalysts, and conditions. | Reduces the number of experiments needed for optimization. |
| Retrosynthesis Planning | Using AI to identify synthetic routes to target molecules starting from the compound. | Accelerates the design of synthetic strategies for complex molecules. |
| De Novo Design | Generating novel derivatives with desired physicochemical or biological properties. | Facilitates the discovery of new drug candidates or materials. |
| Catalyst Selection | Predicting the most effective catalyst for a specific transformation of the compound. | Streamlines the development of new catalytic reactions. |
Applications in Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technologies offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are inaccessible in batch. beilstein-journals.orgmdpi.comtubitak.gov.tr The synthesis and subsequent transformations of this compound could be significantly improved by transitioning to continuous flow processes. nih.gov For example, the chloromethylation of 2-(propylsulfanyl)benzene, a potentially hazardous reaction, could be performed more safely in a microreactor due to the small reaction volumes and excellent temperature control. beilstein-journals.org
Furthermore, multistep syntheses involving this compound as an intermediate could be "telescoped" in a continuous flow setup, where the product of one reaction is directly fed into the next reactor without isolation and purification. scispace.com This approach can significantly reduce waste, improve efficiency, and enable the automated synthesis of complex molecules. nih.gov The precise control over residence time in a flow reactor can also allow for the selective formation of kinetic products over thermodynamic ones, potentially leading to novel selectivities. nih.gov
In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies
A deeper understanding of the reaction mechanisms involving this compound can be achieved through the use of in-situ spectroscopic techniques. nih.gov Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This data is crucial for elucidating reaction pathways and for developing accurate kinetic models. nih.govresearchgate.netzenodo.org
For example, in-situ FTIR could be used to follow the disappearance of the C-Cl stretching vibration and the appearance of new vibrational modes corresponding to the product in a nucleophilic substitution reaction. nih.gov This would allow for the determination of reaction rates and the investigation of the influence of various parameters on the reaction kinetics. researchgate.net The combination of in-situ spectroscopy with automated synthesis platforms and machine learning algorithms can create a powerful feedback loop for the rapid optimization of reactions.
Sustainable and Circular Economy Approaches in the Chemical Production and Utilization of this compound
The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. mdpi.comresearchgate.net Future research on this compound should focus on developing more sustainable synthetic routes and on designing circular pathways for its use. This includes the use of greener solvents, the development of catalytic reactions that minimize waste, and the use of renewable feedstocks. taylorfrancis.commdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
